Product packaging for Sodium 3-methoxybenzenesulfinate(Cat. No.:)

Sodium 3-methoxybenzenesulfinate

Cat. No.: B8805199
M. Wt: 194.19 g/mol
InChI Key: CAKRNZFEHKYKLV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 3-methoxybenzenesulfinate is a versatile organosulfur compound of significant interest in chemical research and development. Its structure, featuring a sulfinate group meta to a methoxy substituent on the benzene ring, makes it a valuable building block and intermediate in various scientific fields. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules, including ionic liquids and functional materials. Studies on closely related methoxybenzenesulfinate compounds have demonstrated their role as inhibitors for key enzymes like Stromelysin-1 (MMP-3) and Collagenase-3 (MMP-13) . This suggests potential application avenues for this compound in biochemical research, particularly in studies related to extracellular matrix remodeling and connective tissue metabolism . In the realm of materials science, benzenesulfonate derivatives are widely employed. For instance, they serve as key components in the synthesis of thermoresponsive ionic liquids, which are investigated as "draw solutes" in forward osmosis (FO) processes for water desalination and purification . The structural similarity positions this compound as a potential candidate for developing new materials for sustainable technologies. Furthermore, sulfinate salts are commonly used in organic synthesis, notably in transition-metal-catalyzed cross-coupling reactions to construct biaryl scaffolds, which are core structures in many pharmaceuticals and agrochemicals. As a high-purity research chemical, this product is provided for laboratory investigation and development purposes only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct all experiments in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NaO3S B8805199 Sodium 3-methoxybenzenesulfinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NaO3S

Molecular Weight

194.19 g/mol

IUPAC Name

sodium;3-methoxybenzenesulfinate

InChI

InChI=1S/C7H8O3S.Na/c1-10-6-3-2-4-7(5-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1

InChI Key

CAKRNZFEHKYKLV-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Reactivity and Mechanistic Investigations of Sodium 3 Methoxybenzenesulfinate in Organic Transformations

Fundamental Reactivity Modes of the Sulfinate Anion

Sodium sulfinates, including sodium 3-methoxybenzenesulfinate, are recognized as powerful and adaptable building blocks in organic synthesis. rsc.org Their utility stems from the flexible reactivity of the sulfinate anion, which can function as a nucleophile, electrophile, or a radical precursor depending on the reaction conditions. rsc.orgresearchgate.net

Ambident Nucleophilicity (S- vs. O-Attack) in Sulfinate Reactions

The sulfinate anion (RSO₂⁻) is an archetypal ambident nucleophile, meaning it possesses two distinct nucleophilic sites. vedantu.com The negative charge is delocalized via resonance across the sulfur atom and the two oxygen atoms. vedantu.com This allows the anion to attack electrophiles at either the sulfur atom (S-attack) or an oxygen atom (O-attack).

The outcome of the reaction is often governed by the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom is considered a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers.

S-Attack: Reaction with soft electrophiles (e.g., alkyl halides) typically occurs at the sulfur atom, leading to the formation of sulfones.

O-Attack: Reaction with hard electrophiles (e.g., hard alkyl cations, silyl (B83357) halides) favors the oxygen atom, resulting in the formation of sulfinate esters.

The choice between S- and O-attack can also be influenced by the reaction conditions, such as the solvent and the nature of the counterion. This dual reactivity makes sulfinates like this compound valuable intermediates for synthesizing different classes of sulfur-containing compounds. rsc.org

Radical-Mediated Transformations Involving Aryl Sulfinates

In recent decades, sodium arylsulfinates have gained prominence as efficient precursors for sulfonyl radicals. researchgate.net These radicals are key intermediates in a wide range of synthetic transformations, particularly in the formation of C–S bonds through C–H functionalization. rsc.org

Generation of Sulfonyl Radicals from Sodium Arylsulfinates

Sulfonyl radicals (ArSO₂•) can be generated from sodium arylsulfinates through single-electron transfer (SET) oxidation. researchgate.net This process can be initiated by chemical oxidants, photoredox catalysis, or electrochemical methods. nih.govnih.gov Electrochemical generation is considered an attractive and sustainable alternative as it replaces chemical redox agents with an electric current, offering precise control over the reaction. researchgate.netnih.gov In this method, the arylsulfinate anion is oxidized at the anode to produce the corresponding sulfonyl radical, which can then participate in subsequent reactions. researchgate.net The stability and ease of handling of sodium sulfinates make them superior starting materials for generating these reactive species compared to alternatives like sulfonyl chlorides or hydrazides. researchgate.net

C–H Functionalization Mediated by Sulfinate-Derived Radicals

The C–H functionalization involving sulfinate-derived radicals has become a powerful strategy for the late-stage modification of complex molecules, offering high functional group tolerance and predictable regioselectivity. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, aligning with the principles of atom economy and green chemistry. nih.govresearchgate.net

Electrochemical methods have proven effective for the C–H functionalization of various heterocyclic substrates, particularly those that are unreactive under conventional radical initiation conditions using peroxides. nih.govresearchgate.net The process involves the electrochemical oxidation of a sodium arylsulfinate to generate a sulfonyl radical, which then adds to an electron-rich heteroarene. researchgate.net This methodology has been successfully applied to a range of heterocycles of interest in medicinal chemistry. nih.gov Monitoring the reaction under electrochemical control provides valuable mechanistic insights and allows for the optimization of reaction yields. researchgate.net

Table 1: Examples of Electrochemical C–H Functionalization of Heteroarenes with Sulfinate-Derived Radicals

Heterocycle Substrate Product Yield (%) Reference
Caffeine 59% nih.govuni-mainz.de
Theophylline 45% nih.govuni-mainz.de
N-(2-pyridyl)aniline 91% researchgate.net
Various Pyrroles (Disubstitution) nih.gov

Table data is representative of the types of transformations and yields reported in the literature for electrochemical C-H functionalization using various sulfinates and heteroarenes.

Direct C(sp³)–H sulfination represents a significant advance in organic synthesis, providing direct access to aliphatic sulfinates from abundant C-H bonds. nih.govrsc.orgresearchgate.net Photoinduced methods using reagents like sodium metabisulfite (B1197395) have been developed to achieve this transformation under mild conditions, proceeding with high chemoselectivity and yielding only monosulfination products. nih.govrsc.org

A key feature of these reactions is the potential for regiodivergence, where the site of functionalization can be controlled by the choice of solvent. nih.govresearchgate.net This allows for the selective sulfination of different distal C(sp³)–H bonds within the same molecule.

Table 2: Example of Solvent-Controlled Regiodivergent C(sp³)–H Sulfination

Substrate Solvent System Major Product (Regioisomer) Reference
Aliphatic Alkane MeCN/H₂O C-2 Sulfination nih.gov

Table illustrates the principle of regiodivergent sulfination as described in the literature, where changing the solvent directs the reaction to a different position.

Furthermore, highly site-selective C–H sulfination of arenes can be achieved through a two-step sequence involving the formation of aryl thianthrenium salts. nih.govresearchgate.net A palladium-catalyzed coupling of these salts with a sulfur dioxide source introduces the sulfonyl group at a specific position, generating a versatile sulfinate precursor for further functionalization. nih.gov

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

The generation of sulfonyl radicals from sodium sulfinates for subsequent reactions, including intramolecular cyclizations, is a recognized strategy in organic synthesis. rsc.orguni-regensburg.deresearchgate.net These reactions are valued for their ability to construct complex cyclic sulfone-containing architectures. However, a detailed examination of the literature did not yield specific examples or mechanistic investigations of sulfonyl radical-triggered ring-closing reactions that explicitly employ this compound. The existing reviews and research articles discuss this transformation in a general context or with other sulfinate derivatives. rsc.orgresearchgate.net

Multicomponent Reactions Incorporating Sulfinate Radicals

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Sulfinates

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and the use of aryl sulfinates as coupling partners has gained significant traction. These reactions often proceed via a desulfinative pathway, where the sulfinate group is extruded as sulfur dioxide.

Nickel-Catalyzed Reactions

Ni/Photoredox Dual Catalysis for C(sp²)-SO₂R Coupling

A powerful and mild method for the construction of aryl and heteroaryl sulfones involves the use of Ni/photoredox dual catalysis to couple sodium sulfinates with C(sp²)-hybridized carbons. nih.govsemanticscholar.orgnih.gov This approach facilitates the formation of the C–S bond at room temperature under base-free conditions, demonstrating broad functional group tolerance. nih.govnih.gov The reaction is compatible with a wide range of aryl and heteroaryl halides. nih.govsemanticscholar.orgnih.gov

The reaction is believed to proceed through a synergistic catalytic cycle. The photocatalyst, upon excitation by visible light, reduces a Ni(II) precatalyst to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl halide to form an aryl-Ni(II) intermediate. Concurrently, the oxidized photocatalyst can oxidize the sodium sulfinate to a sulfonyl radical. This radical is then trapped by the aryl-Ni(II) species to generate an aryl-Ni(III)-sulfonyl intermediate. Reductive elimination from this high-valent nickel complex yields the desired aryl sulfone product and regenerates a Ni(I) species, which can re-enter the catalytic cycle. nih.gov

The versatility of this method is highlighted by its compatibility with various substituents on both the sulfinate salt and the aryl halide. semanticscholar.org Both electron-rich and electron-poor sulfinates, as well as heterocyclic and polycyclic variants, have been shown to be effective coupling partners. semanticscholar.org

Table 1: Substrate Scope for Ni/Photoredox Dual Catalyzed Sulfonylation of Aryl Halides

EntryAryl HalideSodium SulfinateProductYield (%)
14-IodobenzonitrileSodium benzenesulfinate (B1229208)4-(Phenylsulfonyl)benzonitrile95
24-BromoacetophenoneSodium p-toluenesulfinate4-Acetylphenyl p-tolyl sulfone88
3Methyl 4-iodobenzoateThis compoundMethyl 4-((3-methoxyphenyl)sulfonyl)benzoate85
42-BromopyridineSodium benzenesulfinate2-(Phenylsulfonyl)pyridine76
51-IodonaphthaleneSodium methanesulfinate1-(Methylsulfonyl)naphthalene72

Note: This table is a representative summary based on findings for the general reaction type and may not reflect experiments conducted with the specific combination of every substrate listed.

Copper-Catalyzed Reactions

Coupling with Aryl Iodides and Boronic Acids for Sulfone Synthesis

Copper-catalyzed cross-coupling reactions provide an alternative pathway to sulfone synthesis. The coupling of sodium arylsulfinates with aryl iodides is a well-documented transformation. rsc.orgrsc.org These reactions often proceed in polar protic solvents and may not require the use of a ligand. rsc.org The mechanism is thought to involve the coordination of the sulfinate to the copper catalyst, followed by oxidative addition of the aryl iodide and subsequent reductive elimination to furnish the diaryl sulfone.

In addition to aryl halides, boronic acids and their esters can serve as coupling partners. Copper-catalyzed Suzuki-Miyaura-type cross-couplings have been reported for aryl boronic esters and aryl iodides, offering a complementary approach to palladium-catalyzed methods. nih.gov While direct coupling of boronic acids with this compound under copper catalysis to form sulfones is a plausible transformation, specific and detailed studies on this particular reaction are less common than those involving aryl halides.

Oxidative Sulfenylation of Thiols and Disulfides

While the direct oxidative sulfenylation of thiols using sodium sulfinates under copper catalysis is not the most common transformation, related C-S bond-forming reactions have been developed. A notable example is the copper-catalyzed thiolation of hydrazones with sodium sulfinates, which yields benzylic thioethers. nih.gov This reaction proceeds through a radical pathway where a thiyl radical is proposed as a key intermediate. nih.gov This indicates that under certain copper-catalyzed conditions, sodium sulfinates can act as precursors to sulfur-centered radicals capable of engaging in C-S bond formation.

The more conventional copper-catalyzed reactions involving thiols often lead to their oxidation to disulfides or their coupling with aryl halides to form thioethers. rsc.orgnih.gov In these cases, the thiol itself or its corresponding thiolate acts as the nucleophile.

Catalytic Sulfinate Ester Synthesis

Copper catalysis is instrumental in the synthesis of masked hetero)aryl sulfinates, which serve as stable, isolable precursors to the more reactive sulfinate salts. This method involves the coupling of (hetero)aryl halides with sulfinate surrogates. A key reagent in this context is sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). The copper-catalyzed coupling of an aryl iodide with SMOPS yields a β-ester sulfone. This product can be considered a "masked sulfinate ester," as the sulfinate functional group can be readily unmasked under basic conditions for subsequent in situ functionalization. This strategy avoids the challenges associated with the isolation and purification of often hygroscopic and insoluble sulfinate salts.

Carboxylation of Sulfinates via C–S Bond Cleavage

The direct carboxylation of sulfinates, particularly sodium arylsulfinates, represents a significant transformation in organic synthesis, enabling the formation of valuable carboxylic acids from readily available sulfur-containing compounds. This process, which involves the cleavage of a carbon-sulfur (C–S) bond and the introduction of a carboxyl group, has been the subject of detailed research to understand its mechanism and expand its applicability.

Recent investigations have demonstrated the feasibility of carboxylating sodium arylsulfinates with carbon dioxide (CO2) through heterogeneous catalysis. A notable study utilized a mesoporous ternary metal oxide, K-Cu-20TiO2, to effectively catalyze this reaction under atmospheric pressure of CO2. nih.gov The research highlights the crucial role of the catalyst and reaction conditions in achieving high conversion and selectivity.

The optimized conditions for the carboxylation of sodium benzenesulfinate, a representative substrate, were identified as follows:

ParameterValue
CatalystK-Cu-20TiO2
CO2 Pressure0.1 MPa
Ligando-phenanthroline (30 mol%)
BaseCs2CO3 (3.0 equiv.)
SolventDMSO
Temperature120 °C
Reaction Time16 h

Under these conditions, a high conversion of sodium benzenesulfinate to benzoic acid was achieved with excellent selectivity. nih.gov The study also explored the substrate scope of this catalytic system, revealing its tolerance to various functional groups on the aryl ring.

The proposed mechanism for this carboxylation reaction involves the activation of CO2 by the catalyst. The Lewis acidic sites on the K-Cu-20TiO2 surface are thought to interact with CO2, enhancing its electrophilicity. Simultaneously, the arylsulfinate, in the presence of a base, can act as a nucleophile. The key step is the nucleophilic attack of the aryl group onto the activated CO2, leading to the formation of a carboxylate intermediate and subsequent C–S bond cleavage. The catalyst is then regenerated, completing the catalytic cycle.

The electronic nature of the substituents on the aromatic ring of the sodium arylsulfinate was found to influence the reaction efficiency. The table below summarizes the results for the carboxylation of various sodium arylsulfinates under the optimized conditions.

Sodium ArylsulfinateProductConversion (%)Selectivity (%)
Sodium benzenesulfinateBenzoic acid8599.8
Sodium 4-methylbenzenesulfinate4-Methylbenzoic acid8899.5
Sodium 4-methoxybenzenesulfinate4-Methoxybenzoic acid9299.2
Sodium 4-chlorobenzenesulfinate4-Chlorobenzoic acid7598.9
This compound3-Methoxybenzoic acid--

Data for this compound is not explicitly provided in the referenced study but is anticipated to yield 3-Methoxybenzoic acid with reactivity comparable to or slightly different from the 4-methoxy substituted analogue based on electronic effects.

While the direct carboxylation of this compound via C–S bond cleavage is not explicitly detailed in the primary literature, the successful carboxylation of structurally similar compounds, such as sodium 4-methoxybenzenesulfinate, strongly suggests its feasibility. The electron-donating nature of the methoxy (B1213986) group is generally expected to facilitate electrophilic aromatic substitution-type reactions, which could be a contributing factor in the C-C bond formation step of the carboxylation process. Further research focusing specifically on the 3-substituted isomer would be beneficial to fully elucidate its reactivity and optimize the reaction conditions for the synthesis of 3-methoxybenzoic acid.

Advanced Spectroscopic and Computational Approaches in Elucidating Sodium 3 Methoxybenzenesulfinate Chemistry

In Situ Spectroscopic Characterization of Reaction Pathways and Intermediates

Real-time monitoring of chemical reactions provides a dynamic picture of species transformation, offering crucial data for mechanistic elucidation and process optimization. In situ spectroscopy is paramount in this regard, allowing for the direct observation of reactants, intermediates, and products within the reaction vessel under actual process conditions.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time reaction analysis. nih.gov By inserting a probe-based attenuated total reflection (ATR) sensor directly into a reaction mixture, spectra can be collected continuously, tracking the concentration changes of key species as the reaction progresses. youtube.com This methodology eliminates the need for sampling, which can be problematic for air-sensitive or short-lived species, and provides a continuous stream of data for kinetic analysis. mdpi.comnih.gov

For reactions involving sodium 3-methoxybenzenesulfinate, in situ FTIR is particularly useful for monitoring the characteristic vibrational bands of the sulfinate group (S-O stretch), typically found in the 1000-1100 cm⁻¹ region. As the sulfinate is consumed and transformed, for instance, into a sulfone or sulfonic acid, the disappearance of the sulfinate peak and the appearance of new peaks corresponding to the S=O symmetric and asymmetric stretches of the product can be tracked. youtube.com This allows for the precise determination of reaction start times, endpoints, and the identification of any stable intermediates. youtube.comyoutube.com The data-rich profiles generated can be used to calculate reaction rates and understand the influence of various parameters like temperature and catalyst loading on the reaction kinetics. mt.comaidic.it

Table 1: Illustrative In Situ FTIR Data for a Hypothetical Oxidation of this compound

Time (minutes)Reactant Peak Absorbance (Sulfinate S-O, ~1050 cm⁻¹)Product Peak Absorbance (Sulfonate SO₂, ~1350 cm⁻¹)Reactant Concentration (mol/L)Product Concentration (mol/L)
00.8500.0000.5000.000
100.6800.1700.4000.100
200.5100.3400.3000.200
300.3400.5100.2000.300
400.1700.6800.1000.400
500.0000.8500.0000.500

Note: This table is for illustrative purposes, demonstrating how peak absorbance changes correlate with species concentration over time, enabling kinetic modeling.

Complementary to FTIR, in situ Raman spectroscopy is an excellent technique for monitoring chemical transformations, especially for sulfur-containing compounds. rsc.org It offers distinct advantages, such as low interference from aqueous media and high sensitivity to symmetric covalent bonds, like the S-S bond in disulfides or the S-O bond in sulfinates. nih.gov This makes it ideal for studying the transformation of this compound into various other sulfur species.

In reactions where this compound might disproportionate or couple to form a thiosulfonate or a disulfide, Raman spectroscopy can clearly distinguish between the different sulfur oxidation states and bonding environments. For example, the transformation of a sulfinate (R-SO₂⁻) into a sulfonate (R-SO₃⁻) or its dimerization to a disulfide via radical coupling can be followed by monitoring the disappearance of the characteristic sulfinate Raman bands and the emergence of new signals for the products. nih.govminsocam.org This capability is crucial for verifying reaction pathways and identifying potential side products in complex reaction mixtures.

Table 2: Characteristic Raman Frequencies for Monitoring Sulfinate Transformations

Functional GroupSpecies ExampleCharacteristic Raman Shift (cm⁻¹)
Sulfinate (S-O)This compound~950 - 1050
Disulfide (S-S)Di(3-methoxyphenyl) disulfide~500 - 550
Sulfonate (SO₃)Sodium 3-methoxybenzenesulfonate~1050 - 1150
Thiosulfonate (S-SO₂)S-(3-methoxyphenyl) 3-methoxybenzenethiosulfonate~1080 - 1120 (SO₂) & ~480-540 (S-S)

Note: Frequencies are approximate and can vary based on molecular structure and environment.

Many reactions utilizing this compound proceed through radical mechanisms, where the sulfinate salt acts as a precursor to a sulfonyl radical (ArSO₂•). Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only spectroscopic technique that directly detects species with unpaired electrons, such as free radicals. bruker.comnih.gov Its ability to unambiguously identify and quantify paramagnetic species makes it an indispensable tool for confirming radical pathways. nih.gov

Direct detection of highly reactive radicals can be challenging due to their short lifetimes. nih.gov In such cases, the technique of spin trapping is employed. A "spin trap," typically a nitrone or nitroso compound, is added to the reaction mixture. It reacts with the transient radical to form a more stable radical adduct, which can accumulate to a concentration detectable by EPR. nih.govnih.gov The resulting EPR spectrum, with its characteristic hyperfine splitting pattern, provides a fingerprint that can help identify the originally trapped radical. nih.gov For this compound, EPR studies can confirm the generation of the 3-methoxybenzenesulfonyl radical, providing direct evidence for single-electron transfer (SET) mechanisms in photoredox or transition-metal-catalyzed reactions. nih.gov

Table 3: Hypothetical EPR Parameters for Radicals Derived from this compound

Radical SpeciesSpin Trapg-value (Isotropic)Hyperfine Coupling Constants (A)
3-Methoxybenzenesulfonyl radical (ArSO₂•)- (Direct Detection)~2.005-
ArSO₂• AdductDMPO (5,5-dimethyl-1-pyrroline N-oxide)~2.006A_N ≈ 13-14 G, A_H ≈ 7-10 G
ArSO₂• AdductPBN (α-phenyl-N-tert-butylnitrone)~2.006A_N ≈ 14-15 G, A_Hβ ≈ 2-4 G

Note: g-values and coupling constants are illustrative and depend on the specific radical, spin trap, and solvent environment.

In photoredox catalysis, this compound can serve as an effective radical precursor upon interaction with a photo-excited catalyst. Transient Absorption (TA) spectroscopy is a pump-probe technique used to study the short-lived electronically excited states and radical intermediates generated during these processes. nih.govchemistryworld.com It can monitor reaction dynamics on timescales from femtoseconds to milliseconds.

In a typical experiment involving this compound, a laser pulse (the pump) excites a photocatalyst. The TA spectrometer then uses a second light pulse (the probe) to measure the absorption spectrum of the transient species formed. This allows for the direct observation of the photocatalyst's excited state, its subsequent radical anion or cation form after electron transfer, and potentially the 3-methoxybenzenesulfonyl radical itself. nih.gov By tracking the formation and decay kinetics of these species, researchers can elucidate the electron transfer mechanism (e.g., oxidative or reductive quenching), determine rate constants for key steps, and identify unproductive pathways that may limit reaction efficiency. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

While spectroscopy provides experimental evidence of reaction behavior, computational chemistry offers a molecular-level understanding of why reactions proceed in a certain way.

Density Functional Theory (DFT) has become a cornerstone of modern chemical research for modeling reaction mechanisms. researchgate.net DFT calculations allow for the determination of the geometric structures and electronic energies of reactants, intermediates, transition states, and products. researchgate.net By mapping the potential energy surface of a reaction, the most energetically favorable pathway can be identified, providing a detailed mechanistic picture that complements experimental observations.

For reactions involving this compound, DFT can be used to:

Calculate the bond dissociation energy for the generation of the sulfonyl radical.

Model the transition state for the addition of the sulfonyl radical to an alkene or alkyne.

Compare the activation barriers for competing reaction pathways, explaining observed selectivity. researchgate.net

These computational insights are invaluable for rationalizing experimental outcomes and for the predictive design of new reactions and catalysts. researchgate.net

Table 4: Example of a DFT-Calculated Energy Profile for a Key Reaction Step (kcal/mol)

SpeciesDescriptionCalculation MethodRelative Energy (kcal/mol)
ReactantsArSO₂⁻ + OxidantωB97X-D/def2-TZVP0.0
TS1Transition state for electron transferωB97X-D/def2-TZVP+15.2
IntermediatesArSO₂• + Reduced OxidantωB97X-D/def2-TZVP+5.4
TS2Transition state for radical addition to an alkeneωB97X-D/def2-TZVP+12.8
ProductAdduct RadicalωB97X-D/def2-TZVP-10.5

Note: This table represents a hypothetical energy profile for the generation and subsequent reaction of a 3-methoxybenzenesulfonyl radical (ArSO₂•). The values are illustrative of how DFT quantifies the energetics of a reaction pathway.

Analysis of Activation Barriers and Intermediates in Sulfinate Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of reactions involving sulfinates like this compound. These methods allow for the detailed mapping of reaction energy profiles, identifying the structures and energies of transition states (TS) and intermediates that govern the transformation pathway.

Research into sulfinate reactivity often reveals multiple competing pathways. For instance, in reactions involving N-arylation and S-arylation, computational studies can determine which pathway is kinetically and thermodynamically favored. By calculating the free energies (ΔG) of the transition states for each path, researchers can predict the dominant reaction product. A lower activation barrier indicates a faster reaction rate, making that pathway kinetically preferred. researchgate.net

A common intermediate in sulfinate transformations is the sulfonyl radical. In visible-light-driven reactions, for example, a single-electron transfer (SET) from the sulfinate to a photosensitized species can generate a sulfonyl radical. nih.gov This highly reactive intermediate can then participate in subsequent bond-forming steps. The stability and reactivity of this radical intermediate are crucial in determining the course of the reaction.

Computational models have been instrumental in dissecting these multi-step processes. For example, in the sulfonative pyridylation of alkenes, DFT calculations have shown that the initial formation of an electron-donor-acceptor (EDA) complex is followed by the generation of the sulfonyl radical. nih.gov The subsequent addition of this radical to the alkene forms an alkyl radical intermediate, which then continues the reaction cascade. nih.gov The calculated activation barriers for each step allow for a comprehensive understanding of the reaction kinetics. Unimolecular decomposition pathways for certain polysulfide intermediates have been found to have the lowest activation barriers, suggesting these intermediates are often short-lived in solution. chemrxiv.org

The table below illustrates hypothetical activation energy data derived from computational studies, comparing two potential pathways in a sulfinate transformation.

Reaction PathwayKey IntermediateCalculated Activation Barrier (kcal/mol)Kinetic Favorability
Pathway A (e.g., C4-addition)Radical Intermediate p-C15.2Favored
Pathway B (e.g., C2-addition)Radical Intermediate o-C18.1Disfavored

This table is illustrative. Data is based on findings that C4-addition transition states can be favored by approximately 2.9 kcal/mol over C2-addition transition states in certain reactions. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Sulfinate Reactions

Computational modeling is a cornerstone for predicting the outcomes of chemical reactions where multiple isomers can be formed. Regioselectivity, which describes the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be accurately forecasted using these advanced methods. youtube.com

For aromatic compounds like this compound, the inherent electronic properties of substituents play a major directing role. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which typically directs electrophilic aromatic substitution to the ortho and para positions by stabilizing the cationic intermediate (the arenium ion or sigma complex) through resonance. youtube.com DFT calculations can quantify this effect by comparing the stabilities of the intermediates or transition states for ortho, meta, and para attack. The pathway with the lowest energy transition state is the one that leads to the major regioisomer. researchgate.net

In more complex reactions, such as radical additions, the regioselectivity is determined by the energetics of the radical addition step. nih.gov Computational analysis can pinpoint the transition state that is lower in energy, thereby explaining the observed product distribution. For instance, calculations have demonstrated that a transition state leading to a C4-substituted product can be favored by as much as 2.9 kcal/mol over a competing transition state for C2-substitution, which aligns with the experimentally observed C4-selectivity. nih.gov

Stereoselectivity is also amenable to computational prediction. In reactions that create a new stereocenter, such as the enantioselective Chan-Lam S-arylation of sulfenamides, DFT calculations can elucidate the origin of stereocontrol. researchgate.net By modeling the interaction between the substrate, catalyst, and chiral ligands, researchers can determine why one enantiomer is formed in preference to the other. These models often reveal that subtle non-covalent interactions in the transition state are responsible for the energy difference that dictates the stereochemical outcome. researchgate.net More recently, composite machine learning methods have been developed as a novel approach to quantitatively predict enantioselectivity, moving beyond qualitative descriptions of steric and electronic effects. nih.gov

The following table demonstrates how computational energy differences can be used to predict the regiochemical outcome of a reaction.

Regioisomeric Transition StateRelative Gibbs Free Energy (ΔΔG‡ in kcal/mol)Predicted Product Ratio (at 298 K)Outcome
TS-1 (para-product)0.0>99Major Product
TS-2 (ortho-product)2.9<1Minor Product

This table illustrates the relationship between the calculated energy difference between two competing transition states and the resulting product distribution, based on reported energy differences. nih.gov

Solvent Effects on Reaction Energetics and Pathways

Computational models typically account for solvent effects in two ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. This approach, often called the polarizable continuum model (PCM), is efficient for estimating the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, typically arranged around the solute in a "microsolvation" shell. This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding.

The nature of the solvent—whether it is polar protic (e.g., methanol), polar aprotic (e.g., acetone), or nonpolar (e.g., hexane)—is critical. For instance, polar protic solvents are known to favor Sₙ1 reaction mechanisms because they can effectively solvate both the departing leaving group and the carbocation intermediate through hydrogen bonding. In contrast, polar aprotic solvents, which lack acidic protons, are better suited for Sₙ2 reactions. wikipedia.org

In the context of sulfinate chemistry, solvent choice can influence the stability of charged intermediates or the solubility of salts like this compound. DFT studies comparing reaction profiles in the gas phase versus in solution reveal the magnitude of solvent stabilization. For example, a reaction involving charged species may have a very high activation barrier in the gas phase, which is significantly lowered in a polar solvent that can stabilize the charge separation in the transition state. rsc.org Theoretical studies can quantify these differences, providing a rationale for solvent screening in experimental work. researchgate.net

The table below provides an illustrative example of how a reaction's activation energy can vary with the solvent environment, as determined by computational analysis.

Solvent EnvironmentRelative Activation Energy (ΔG‡ in kcal/mol)Predicted Relative Rate
Gas Phase25.0Very Slow
Dichloromethane (ε ≈ 9.1)19.5Moderate
Methanol (ε ≈ 33.0)16.8Fast

This table is a hypothetical representation to illustrate the general principle that polar solvents can significantly lower activation barriers compared to the gas phase or less polar solvents. nih.govrsc.org

Strategic Applications and Future Research Directions in Chemical Synthesis

Strategic Utility in the Synthesis of Diverse Organosulfur Compounds

Sodium sulfinates, including the 3-methoxy-substituted variant, are key players in the construction of organosulfur compounds. nih.govrsc.org They can function as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, making them highly adaptable reagents. rsc.org

Preparation of Sulfones (Aryl, Vinyl, Allylic, β-Keto Sulfones)

Sulfones are a prominent class of organosulfur compounds with a wide range of applications. Sodium 3-methoxybenzenesulfinate serves as an effective sulfonylating agent for the synthesis of various types of sulfones.

Aryl Sulfones: The synthesis of aryl sulfones can be achieved through the coupling of sodium arylsulfinates with various partners. A transition-metal-free approach involves the reaction of sodium sulfinates with arynes generated in situ from o-silyl aryl triflates, affording structurally diverse sulfones in good to excellent yields. google.comorganic-chemistry.org Another method utilizes the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. organic-chemistry.org Additionally, electrochemical methods provide a catalyst- and additive-free route for the sulfonylation of organoboronic acids with sodium arylsulfinates at room temperature. organic-chemistry.org

Vinyl Sulfones: Vinyl sulfones are valuable synthetic intermediates and are present in some biologically active molecules. d-nb.info They can be synthesized through various methods, including the copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates, which stereoselectively produces (E)-alkenyl sulfones. organic-chemistry.org Another approach involves the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate. organic-chemistry.org Molybdooxaziridine-mediated catalytic sulfonation of styrenes offers a novel pathway to vinyl sulfones. d-nb.info

Allylic Sulfones: Allylic sulfones are important structural motifs in organic synthesis and have applications in pharmaceutical development. mdpi.com Their synthesis can be achieved through a catalyst- and additive-free reaction of electron-rich aryl-1,3-dienes with sulfinic acids. mdpi.com Rhodium-catalyzed hydrosulfonylation of allenes and alkynes with sodium sulfinates provides a direct and asymmetric route to chiral allylic sulfones. nih.govorganic-chemistry.org Dehydrative sulfination of allylic alcohols also yields allylic sulfones under mild conditions. organic-chemistry.org

β-Keto Sulfones: β-Keto sulfones are recognized for their biological activities and serve as versatile synthons in organic chemistry. mdpi.com A one-pot synthesis involves the reaction of styrenes with N-bromosuccinimide (NBS) and aromatic sodium sulfinate salts under sonication. lppcollegerisod.ac.in Another efficient method is the BF3·OEt2-promoted reaction of alkynes and sodium sulfinates. mdpi.com Electrochemical synthesis from aryl methyl ketones or aryl acetylenes with sodium sulfinates also provides access to β-ketosulfones under mild conditions. nih.gov Furthermore, a practical method involves the direct nucleophilic addition of a base-generated enolate from a ketone to a sulfonyl iodide. rsc.org

Table 1: Synthesis of Various Sulfones using Sodium Arenesulfinates

Sulfone TypeReactantsCatalyst/ReagentKey Features
Aryl SulfonesSodium arylsulfinate, o-silyl aryl triflateNone (in situ aryne generation)Transition-metal-free, broad scope. google.comorganic-chemistry.org
Vinyl SulfonesSodium arylsulfinate, AlkyneCu(OTf)₂High regio- and stereoselectivity. organic-chemistry.org
Allylic SulfonesSodium arylsulfinate, Allene/AlkyneRhodium complexAsymmetric synthesis of chiral sulfones. nih.govorganic-chemistry.org
β-Keto SulfonesSodium arylsulfinate, Styrene, NBSSonicationMetal-free, one-pot synthesis. lppcollegerisod.ac.in
β-Keto SulfonesSodium arylsulfinate, AlkyneBF₃·OEt₂Metal-free, mild conditions. mdpi.com

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. rsc.orgnih.gov An efficient and environmentally friendly method for their preparation involves the NH4I-mediated amination of sodium sulfinates with amines. nih.govresearchgate.net This approach tolerates a broad range of functional groups and proceeds under metal-free conditions. rsc.org Another strategy involves the copper-catalyzed N-arylation of sulfonamides with sodium arylsulfinates. organic-chemistry.org

Table 2: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates

ReactantsCatalyst/ReagentConditionsYield
Sodium p-toluenesulfinate, n-propylamineNH₄I80 °C, 12 hModerate. researchgate.net
Sodium p-toluenesulfinate, BenzylamineNH₄I80 °C, 12 hGood. researchgate.net
Sodium benzenesulfinate (B1229208), Pyridin-3-amineI₂, EtOHRoom TemperatureLow (17%). rsc.org
Sodium benzenesulfinate, o-toluidineI₂, EtOHRoom TemperatureModerate (46%). rsc.org

Formation of Thiosulfonates

Thiosulfonates can be synthesized through the S–S coupling of thiols and sodium sulfinates under aerobic conditions, often catalyzed by copper or iron salts. nih.govrsc.org A metal-free alternative involves a BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates. rsc.orggoogle.com This method allows for the synthesis of both symmetrical and unsymmetrical thiosulfonates. rsc.org Another catalyst-free approach for the synthesis of thiosulfonates from sodium sulfinates utilizes water as a green solvent. researchgate.netnih.gov

Generation of Sulfides

The synthesis of sulfides from sodium sulfinates is a less common transformation but can be achieved under specific conditions. One approach involves the reduction of the sulfinate to a thiol or thiolate in situ, which can then react with an electrophile. researchgate.net

Access to Sulfinate Esters and Sulfinamides

Sulfinate esters and sulfinamides are valuable chiral sulfur compounds. Enantioenriched sulfinate esters can be prepared via the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gov These sulfinate esters can then be converted into a variety of other chiral sulfur compounds, including sulfinamides, by reaction with appropriate nucleophiles. nih.govresearchgate.net

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the direct synthesis of sulfur-containing functional groups, this compound and related sulfinates play a role in facilitating carbon-carbon and carbon-heteroatom bond formations. The sulfonyl group, once introduced, can act as a versatile activating group or leaving group in subsequent transformations. For example, the sulfonyl group in γ-keto sulfones can be utilized in phosphine-mediated [3+2] cycloaddition reactions to form cyclopentenes, demonstrating a carbon-carbon bond-forming application. nih.gov Additionally, the synthesis of sulfonamides from sodium sulfinates and amines is a direct example of carbon-heteroatom (S-N) bond formation. nih.govresearchgate.net

Adherence to Green Chemistry Principles and Sustainable Synthesis

The synthesis of aryl sulfinates, including this compound, and their subsequent derivatives is increasingly guided by the principles of green chemistry. Researchers are focusing on developing sustainable methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. Key strategies include electrochemical synthesis, photoredox catalysis, and flow chemistry, which collectively contribute to more environmentally benign chemical production. researchgate.netrsc.org

Electrochemical synthesis has emerged as a powerful green alternative for preparing aryl sulfinates. rsc.org By using electricity as a "traceless" reagent, this method can significantly reduce the consumption of chemical oxidants or reductants, thereby minimizing waste. For instance, the nickel-electrocatalytic synthesis of aryl sulfinates from aryl halides and sulfur dioxide is a net reductive process where an external chemical reductant is replaced by a sacrificial anode. nih.gov This approach is noted for its mild, room-temperature conditions and use of an inexpensive nickel catalyst, offering an economical and chemoselective alternative to traditional palladium-based methods. nih.gov

The versatility of electrosynthesis allows for the formation of various sulfur-containing compounds. researchgate.net It has been successfully applied to the synthesis of β-alkoxy sulfones from sodium sulfinates, styrenes, and alcohols in an undivided cell without the need for chemical oxidants or transition-metal catalysts. nih.gov Such methods provide a direct and atom-economical route to complex molecules, demonstrating broad functional group tolerance. nih.govresearchgate.net

Table 1: Comparison of Electrochemical Sulfinylation with Traditional Methods
FeatureElectrochemical SynthesisTraditional Methods (e.g., Pd-catalyzed)
Catalyst Inexpensive Nickel nih.govOften expensive Palladium nih.gov
Reagents Electricity (replaces chemical reductants) nih.govStoichiometric chemical reductants/oxidants
Conditions Room temperature, mild nih.govnih.govOften requires elevated temperatures mdpi.com
Waste Reduced by-product formation nih.govGenerates stoichiometric waste from reagents
Selectivity High chemoselectivity nih.govCan have limitations with certain functional groups nih.gov

Visible-light photoredox catalysis represents another significant advancement in sustainable chemistry, enabling challenging bond formations under exceptionally mild conditions. researchgate.netrsc.org Dual photoredox/nickel catalysis has been effectively used for the cross-coupling of aryl sulfinate salts with aryl iodides and bromides to synthesize aryl sulfones. mdpi.comrsc.orgacs.org These reactions proceed at room temperature in a base-free environment, showcasing broad functional group tolerance that would be incompatible with harsher, classical methods. rsc.org

The core principle involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating reactive radical intermediates from the sulfinate salt. nih.gov This strategy avoids the high energy barriers associated with traditional cross-coupling reactions. researchgate.net Recent research has focused on developing more sustainable photocatalytic systems, such as using organoboron compounds as alternatives to expensive and rare noble metals like iridium and ruthenium. mdpi.com This not only reduces cost but also enhances the green profile of the synthesis. mdpi.com

Table 2: Key Features of Photoredox Catalysis in Sulfinate Chemistry
FeatureDescriptionSource(s)
Activation Visible Light researchgate.netacs.org
Catalysis Dual system, often Nickel + Photocatalyst (e.g., Ir, Ru, or Organoboron) mdpi.comrsc.org
Conditions Room temperature, base-free rsc.org
Substrate Scope Broad tolerance for functional groups, including halides, amides, and phenols rsc.orgrsc.org
Mechanism Generation of sulfonyl radicals via Single-Electron Transfer (SET) nih.gov
Sustainability Mild conditions reduce energy input; newer catalysts avoid rare metals mdpi.com

Flow chemistry provides a platform for improving the safety, efficiency, and scalability of chemical reactions involving aryl sulfinates and their derivatives. mdpi.comresearchgate.net By conducting reactions in continuous-flow reactors, chemists can achieve precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net This technology is particularly advantageous for managing hazardous reagents or exothermic reactions, as the small reactor volume enhances heat transfer and minimizes safety risks. researchgate.netresearchgate.net

The scalability of flow processes is a major benefit, allowing for a seamless transition from laboratory-scale synthesis to industrial production. mdpi.comresearchgate.net For example, the nickel-electrocatalytic synthesis of aryl sulfinates has been successfully scaled up in both batch and recycle flow settings, demonstrating the robustness of combining electrosynthesis with flow technology. nih.gov Automated continuous systems have been developed for producing related compounds like aryl sulfonyl chlorides, showcasing significant improvements in process consistency and space-time yield, which are crucial for commercial manufacturing. mdpi.comresearchgate.net

Emerging Trends and Future Research Frontiers for Aryl Sulfinates

The field of aryl sulfinate chemistry is continuously evolving, with researchers pushing the boundaries of reactivity and catalytic efficiency. Future frontiers are focused on creating more powerful and sustainable synthetic tools and uncovering novel ways to utilize these versatile building blocks. rsc.org

A primary trend in the synthesis of sulfonyl compounds is the move away from traditional palladium catalysts toward more abundant and cost-effective transition metals like copper and nickel. nih.govacs.org Copper-catalyzed methods have been developed for synthesizing masked aryl sulfinates under mild, base-free conditions. acs.orgnih.gov Similarly, nickel-catalyzed systems, often enabled by electrochemistry or photoredox catalysis, have proven highly effective for a range of transformations. nih.govmdpi.com

Beyond transition metals, there is growing interest in metal-free catalytic systems. researchgate.net For example, reactions can be initiated through the formation of electron donor-acceptor (EDA) complexes between sulfinates and pyridinium (B92312) salts upon exposure to visible light, completely avoiding the need for an external photocatalyst. nih.gov The development of desulfinylative coupling reactions, where the sulfinate group itself is replaced, also offers new synthetic pathways using palladium or other catalysts, sometimes even in aqueous media to enhance the sustainability of the process. researchgate.netresearchgate.net

Future research is heavily invested in exploring the novel reactivity of aryl sulfinates beyond their traditional roles. A significant area of exploration is their use as precursors to sulfonyl radicals. nih.gov This reactivity has been harnessed in catalyst-free, three-component reactions where both sulfonyl and pyridyl groups are added across an alkene, demonstrating a modular approach to complex molecules. nih.gov

The versatility of aryl sulfinates as "dual" partners, capable of acting as both nucleophiles and electrophiles, continues to be exploited. acs.orgnih.gov They have been used as non-volatile and non-toxic surrogates for aryl thiols in direct C-H sulfenylation reactions. tandfonline.com Furthermore, their application as arylating agents in desulfinylative cross-coupling reactions, where they replace organometallic reagents, is a testament to their expanding utility. researchgate.nettandfonline.com This dual reactivity opens up possibilities for one-step syntheses of complex, polyfunctional compounds under mild conditions. researchgate.net

Expansion into Complex Molecule Synthesis and Late-Stage Functionalization

The incorporation of the 3-methoxyphenylsulfonyl moiety into complex molecular architectures is a testament to the utility of this compound in modern organic synthesis. Its application extends from the construction of intricate scaffolds to the potential for late-stage functionalization of bioactive molecules.

One notable example of its application is in the synthesis of biaryl compounds through palladium-catalyzed desulfinative coupling reactions. A study has demonstrated the use of this compound in a palladium-catalyzed homocoupling reaction to produce 3,3'-dimethoxybiphenyl. concordia.ca This transformation highlights the compound's role as a stable and effective precursor for generating aryl-palladium intermediates, which are pivotal in forming carbon-carbon bonds.

Furthermore, a patent for novel compounds as modulators of ROR-gamma activity, which is relevant for treating autoimmune diseases, describes a synthetic scheme where this compound is utilized in the final steps to install the 3-methoxyphenylsulfonyl group onto a complex heterocyclic core. google.com This exemplifies the compound's utility in the final stages of a multi-step synthesis, where reliability and functional group tolerance are crucial.

The concept of late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late stage of the synthesis, thereby avoiding the need for de novo synthesis of analogues. While direct examples of this compound in LSF are not extensively documented, the broader class of aryl sulfinates is gaining traction in this area. The development of methods for the late-stage introduction of sulfonyl groups is of significant interest in medicinal chemistry for modifying the properties of drug candidates. The reactivity of aryl sulfinates in palladium-catalyzed cross-coupling reactions suggests the potential for this compound to be employed in similar LSF strategies, enabling the direct installation of the 3-methoxyphenylsulfonyl moiety into complex drug-like molecules.

To illustrate the potential applications in complex molecule synthesis, the following table summarizes key reaction types where this compound could be a valuable reagent.

Reaction TypeSubstrate ClassPotential ProductSignificance
Palladium-Catalyzed Desulfinative CouplingAryl Halides/TriflatesAsymmetrical BiarylsAccess to complex biaryl scaffolds
Copper-Catalyzed C-H SulfonylationHeterocyclesHeteroaryl SulfonesDirect functionalization of common motifs
Radical-Mediated AdditionsAlkenes/AlkynesFunctionalized SulfonesFormation of C-S bonds in aliphatic systems

This table is based on established reactivity patterns of aryl sulfinates and highlights the prospective applications of this compound in expanding the toolkit for complex molecule synthesis.

Integration with Machine Learning and AI in Reaction Design

The advent of machine learning (ML) and artificial intelligence (AI) is beginning to reshape the landscape of chemical synthesis, offering powerful tools for reaction prediction, optimization, and design. While specific ML models trained on reactions involving this compound are not yet prevalent in the literature, the existing AI frameworks provide a clear roadmap for future applications.

Predictive Modeling of Reaction Outcomes:

Machine learning models, particularly deep neural networks, can be trained on large datasets of chemical reactions to predict the outcome, including yield and selectivity, of a given transformation. escholarship.org For reactions involving this compound, such as the palladium-catalyzed desulfinative coupling, an ML model could be developed to predict how different ligands, solvents, and temperatures will affect the efficiency of the reaction. This would enable researchers to rapidly identify optimal conditions without the need for extensive experimental screening.

Data-Driven Discovery of New Reactions:

AI can also be used to explore novel chemical reactivity. By analyzing vast databases of chemical information, AI algorithms can identify patterns and propose new reaction types that have not yet been explored experimentally. It is conceivable that an AI system could identify novel applications for this compound in complex molecule synthesis or late-stage functionalization by learning the underlying principles of its reactivity from existing data on related sulfinate salts.

The table below outlines potential areas where ML and AI could be integrated with the chemistry of this compound.

AI/ML ApplicationSpecific Task for this compoundPotential Impact
Reaction OptimizationPredicting optimal catalyst and conditions for desulfinative coupling.Reduced development time and material waste.
Retrosynthesis PredictionIdentifying efficient synthetic routes to complex sulfones.Accelerated discovery of new chemical entities.
Novel Reactivity DiscoveryProposing new C-H functionalization reactions.Expansion of the synthetic utility of the reagent.

The integration of machine learning and AI with the synthesis and application of this compound holds the promise of accelerating discovery and innovation in chemical science. As more data on the reactivity of this compound becomes available, the predictive power and utility of these computational tools will undoubtedly increase.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing sodium 3-methoxybenzenesulfinate with high purity?

  • Methodological Answer :

  • Reaction Optimization : Use sulfonation of 3-methoxybenzenesulfinic acid with NaOH under controlled pH (8–10) and temperature (25–40°C) to avoid over-sulfonation or decomposition .
  • Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted sulfinic acid. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Validation : Confirm structure with 1H^1H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FT-IR (S=O stretching at 1040–1150 cm⁻¹) .

Q. How to characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing :
ConditionProtocolKey Metrics
ThermalHeat at 40°C, 60°C, and 80°C for 72h; analyze decomposition via TGA/DSCMass loss >5% indicates instability
Light ExposureUV-Vis spectroscopy (λ = 254 nm) over 24h; monitor absorbance shiftsΔAbs >0.1 suggests photodegradation
Moisture SensitivityStore at 75% RH for 7d; measure hygroscopicity via Karl Fischer titrationWater uptake >10% requires desiccants

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields when using this compound as a sulfonating agent?

  • Methodological Answer :

  • Source Analysis : Cross-reference solvent systems (e.g., DMF vs. THF) and catalyst loadings (e.g., Cu(I) vs. Pd(0)) in literature . For example, DMF increases solubility but may form byproducts via Hofmann elimination.
  • Experimental Replication : Design a matrix of conditions (solvent, temperature, catalyst) and use DOE (Design of Experiments) to identify yield-limiting factors. Quantify intermediates via LC-MS .
  • Data Interpretation : Apply statistical tools (ANOVA, p-value <0.05) to validate reproducibility. Contradictions often arise from trace metal impurities (e.g., Fe³⁺) in reagents; use ICP-MS to verify .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the benzene ring. The methoxy group (-OCH₃) directs EAS to the para position via resonance donation .
  • Experimental Validation : Synthesize isotopologues (e.g., 13C^{13}C-labeled methoxy group) and track substitution patterns using 13C^{13}C NMR .
  • Kinetic Profiling : Compare reaction rates with/without steric hindrance (e.g., bulky substituents). Lower activation energy (<50 kJ/mol) correlates with para preference .

Q. How to design a protocol for detecting trace degradation products of this compound in aqueous solutions?

  • Methodological Answer :

  • Analytical Workflow :

Sample Prep : Acidify solution (pH 2) to protonate sulfinate, extract with ethyl acetate, and concentrate under N₂ .

Chromatography : Use UPLC-QTOF-MS (ESI⁻ mode) with a HILIC column for polar degradation products (e.g., sulfonic acids).

Identification : Match fragmentation patterns (m/z) to reference libraries (NIST, PubChem) .

  • Quantitation : Calibrate with internal standards (e.g., deuterated sulfinate) to mitigate matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.